Potassium octatrienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium octatrienoate is a potassium salt known for its antioxidant properties. It inhibits reactions promoted by oxygen, thus avoiding oxidation and deterioration of ingredients . This compound is often used in cosmetic products due to its ability to prevent rancidity and maintain the stability of formulations .
Vorbereitungsmethoden
The preparation of potassium octatrienoate involves the reaction of octatrienoic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium, where the octatrienoic acid is neutralized by potassium hydroxide to form this compound and water. The reaction conditions include maintaining a controlled temperature and pH to ensure complete neutralization and high yield of the product .
Analyse Chemischer Reaktionen
Potassium octatrienoate undergoes various chemical reactions, including:
Oxidation: As an antioxidant, it can undergo oxidation reactions where it donates electrons to reactive oxygen species, thereby neutralizing them.
Substitution: It can participate in substitution reactions where the potassium ion is replaced by other cations in the presence of suitable reagents.
Precipitation: In aqueous solutions, it can form precipitates with certain metal ions, leading to the formation of insoluble salts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Potassium octatrienoate has several scientific research applications:
Chemistry: It is used as an antioxidant in various chemical formulations to prevent oxidation and extend the shelf life of products.
Biology: Its antioxidant properties make it useful in biological studies to protect cells and tissues from oxidative damage.
Medicine: It is explored for its potential in preventing oxidative stress-related diseases and conditions.
Industry: It is used in the cosmetic industry to stabilize formulations and prevent rancidity
Wirkmechanismus
The primary mechanism of action of potassium octatrienoate is its antioxidant activity. It donates electrons to reactive oxygen species, neutralizing them and preventing oxidative damage. This activity is crucial in protecting cells and tissues from oxidative stress, which can lead to various diseases and aging .
Vergleich Mit ähnlichen Verbindungen
Potassium octatrienoate can be compared with other potassium salts and antioxidants:
Potassium permanganate: A strong oxidizing agent used in redox titrations and as a disinfectant.
Potassium chloride: Commonly used as an electrolyte replenisher and in the treatment of hypokalemia.
Potassium octatitanate: Used in industrial applications for its unique properties.
This compound is unique due to its specific antioxidant properties, making it particularly valuable in preventing oxidation in various formulations.
Eigenschaften
CAS-Nummer |
1147842-10-1 |
---|---|
Molekularformel |
C8H9KO2 |
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
potassium;(2E,4E,6E)-octa-2,4,6-trienoate |
InChI |
InChI=1S/C8H10O2.K/c1-2-3-4-5-6-7-8(9)10;/h2-7H,1H3,(H,9,10);/q;+1/p-1/b3-2+,5-4+,7-6+; |
InChI-Schlüssel |
TWAMIPJUDRVMJD-DFASFAQMSA-M |
Isomerische SMILES |
C/C=C/C=C/C=C/C(=O)[O-].[K+] |
Kanonische SMILES |
CC=CC=CC=CC(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.